molecular formula C12H12BNO3 B567631 4-(Pyridin-2-ylmethoxy)phenylboronic acid CAS No. 1228180-82-2

4-(Pyridin-2-ylmethoxy)phenylboronic acid

Cat. No.: B567631
CAS No.: 1228180-82-2
M. Wt: 229.042
InChI Key: YOGVLRUOICMIRG-UHFFFAOYSA-N
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Description

4-(Pyridin-2-ylmethoxy)phenylboronic acid is an organic compound with the molecular formula C12H12BNO3. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-ylmethoxy)phenylboronic acid typically involves the reaction of 4-bromophenol with 2-pyridinemethanol in the presence of a base, followed by the introduction of a boronic acid group. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate. The reaction is usually carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-ylmethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Pyridin-2-ylmethoxy)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(Pyridin-2-ylmethoxy)phenylboronic acid exerts its effects is primarily through its ability to form stable complexes with other molecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The pyridinyl group can also participate in coordination chemistry, further enhancing its versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyridin-2-ylmethoxy)phenylboronic acid is unique due to the presence of both the boronic acid and pyridinyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications compared to other boronic acid derivatives .

Properties

IUPAC Name

[4-(pyridin-2-ylmethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BNO3/c15-13(16)10-4-6-12(7-5-10)17-9-11-3-1-2-8-14-11/h1-8,15-16H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGVLRUOICMIRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2=CC=CC=N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655551
Record name {4-[(Pyridin-2-yl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228180-82-2
Record name {4-[(Pyridin-2-yl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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